molecular formula C25H26N2O5 B15026631 1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026631
M. Wt: 434.5 g/mol
InChI Key: YVLHXKCFVUQRQR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a dione moiety. Its structure includes a 4-methoxyphenyl group at position 1 and a 3-(morpholin-4-yl)propyl chain at position 2 (Figure 1). The chromeno-pyrrole framework is notable for its planar aromatic system, which facilitates π-π stacking interactions with biological targets, while the morpholine group enhances solubility and modulates pharmacokinetic properties .

Synthetic Routes:
The compound is typically synthesized via multi-step reactions involving:

Condensation of substituted chromenones with pyrrole derivatives.

Alkylation or nucleophilic substitution to introduce the morpholinylpropyl side chain.

Functionalization of the phenyl ring with methoxy groups using methoxy-containing reagents .

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H26N2O5/c1-30-18-9-7-17(8-10-18)22-21-23(28)19-5-2-3-6-20(19)32-24(21)25(29)27(22)12-4-11-26-13-15-31-16-14-26/h2-3,5-10,22H,4,11-16H2,1H3

InChI Key

YVLHXKCFVUQRQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 1-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-chromeno[2,3-c]pyrrole-3,9-dione is highlighted through comparisons with analogs (Table 1). Key differences in substituents, electronic effects, and bioactivities are summarized below.

Substituent Variations on the Phenyl Ring

Compound Name Substituent at Position 1 Key Differences Biological Impact Reference
7-Fluoro-1-(4-propoxyphenyl) derivative 4-Propoxyphenyl, 7-Fluoro Propoxy increases lipophilicity; fluorine enhances electronegativity Improved antimicrobial activity due to enhanced membrane penetration
1-(3-Fluorophenyl)-6-methoxy derivative 3-Fluorophenyl, 6-Methoxy Fluorine at meta-position alters electronic distribution Reduced DNA intercalation efficiency compared to para-substituted analogs
1-(4-Hydroxy-3-methoxyphenyl) derivative 4-Hydroxy-3-methoxyphenyl Hydroxy group enables hydrogen bonding Higher solubility and antioxidant activity

Key Insight : Para-substituted methoxy groups (as in the target compound) optimize steric and electronic interactions with hydrophobic enzyme pockets, whereas ortho/meta substituents disrupt planarity, reducing binding affinity .

Modifications to the Morpholinylpropyl Side Chain

Compound Name Side Chain at Position 2 Key Differences Biological Impact Reference
2-(3-(Dimethylamino)propyl) derivative Dimethylaminopropyl Lacks morpholine’s oxygen atom; reduced polarity Lower solubility and altered kinase inhibition profile
2-(Furan-2-ylmethyl) derivative Furan-2-ylmethyl Aromatic furan introduces rigidity Enhanced fluorescence but reduced metabolic stability
2-(4-Methylpyridin-2-yl) derivative 4-Methylpyridin-2-yl Pyridine ring increases basicity Improved interaction with heme-containing enzymes

Key Insight : The morpholinylpropyl group balances hydrophilicity and flexibility, enabling both target engagement and favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .

Core Structure Modifications

Compound Name Core Structure Key Differences Biological Impact Reference
Neohesperidin Chromene (no pyrrole) Lacks pyrrole and dione moieties Antioxidant activity but no kinase inhibition
7-Chloro-1-(3-chlorophenyl) derivative Chlorinated chromeno-pyrrole Chlorine increases molecular weight and electronegativity Potent cytotoxicity but higher risk of off-target effects
6,7-Dimethyl derivative Methylated chromeno-pyrrole Methyl groups enhance lipophilicity Improved blood-brain barrier penetration

Key Insight: The chromeno[2,3-c]pyrrole-dione core is critical for dual functionality: the pyrrole enables π-stacking, while the dione participates in redox reactions .

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